molecular formula C13H12N4O B1677610 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine CAS No. 124489-20-9

2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine

Cat. No. B1677610
M. Wt: 240.26 g/mol
InChI Key: DCVWQAGUQFBCTF-UHFFFAOYSA-N
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Description

“2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine” is an imidazopyridine that is 1H-imidazo[4,5-b]pyridine which is substituted at positions 1, 2, and 6 by methyl, hydroxyamino, and phenyl groups, respectively . It is the active metabolite of the dietary carcinogen PhIP . It has a role as a carcinogenic agent, a mutagen, a genotoxin, a human xenobiotic metabolite, a mouse metabolite, a rat metabolite, and a neurotoxin .


Synthesis Analysis

PhIP is metabolically activated to the ultimate mutagenic metabolite by CYP P450-mediated N-hydroxylation followed by phase II esterification .


Molecular Structure Analysis

The molecular formula of “2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine” is C13H12N4O . The IUPAC name is N-(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)hydroxylamine . The InChI is InChI=1S/C13H12N4O/c1-17-11-7-10 (9-5-3-2-4-6-9)8-14-12 (11)15-13 (17)16-18/h2-8,18H,1H3, (H,14,15,16) .


Chemical Reactions Analysis

PhIP is bioactivated by cytochrome P450 enzymes to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP), a genotoxic metabolite that reacts with DNA leading to the mutation-prone DNA adduct N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) .


Physical And Chemical Properties Analysis

The molecular weight of “2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine” is 240.26 g/mol .

Scientific Research Applications

Metabolic Pathways and Detection Techniques

Excretion and Metabolic Activity

The study of PhIP's excretion and its relationship with cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2) activity levels in humans underscores its metabolic processing within the body. This research provides insights into how PhIP is metabolized and the role of individual genetic differences in enzyme activity levels, which could influence the risk associated with exposure to PhIP through diet (Stillwell, Sinha, & Tannenbaum, 2002).

Analytical Method Development

The development of sensitive and specific analytical methods for PhIP and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and potential health risks. A study focusing on the validation of a liquid chromatography-tandem mass spectrometry assay exemplifies the advancements in detection techniques, allowing for the measurement of PhIP and its metabolites across various tissues and fluids in experimental settings (Teunissen et al., 2010).

Biological Effects and Mechanisms

DNA Adduct Formation and Mutagenesis

Understanding the formation of PhIP-DNA adducts and their consequences on genetic material is a key area of research. Studies have explored the mechanisms by which PhIP induces mutations, particularly in the context of its role as a dietary carcinogen. Research into the mutagenicity of PhIP in vitro and its interaction with DNA provides valuable information on the potential health risks and carcinogenic mechanisms associated with PhIP exposure (Pfau & Marquardt, 2001).

Protein Binding and Biomarker Development

The identification and characterization of PhIP adducts with human serum albumin offer a promising avenue for biomarker development. This research is fundamental in developing long-term biomarkers for assessing exposure to PhIP and potentially other heterocyclic amines present in cooked meats (Peng & Turesky, 2011).

Safety And Hazards

“2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine” is a carcinogenic agent, a mutagen, a genotoxin, a human xenobiotic metabolite, a mouse metabolite, a rat metabolite, and a neurotoxin . It is the active metabolite of the dietary carcinogen PhIP .

properties

IUPAC Name

N-(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-17-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(17)16-18/h2-8,18H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVWQAGUQFBCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154406
Record name 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine

CAS RN

124489-20-9
Record name 2-(Hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124489-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124489209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxy-PhIP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2M95KK23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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